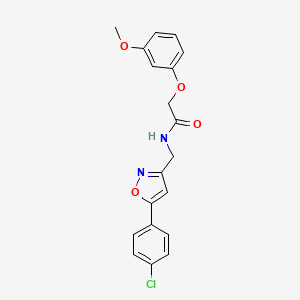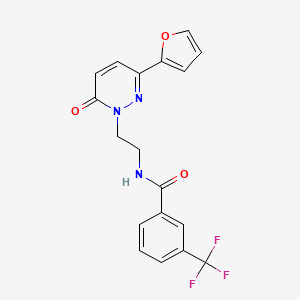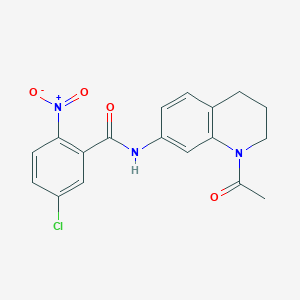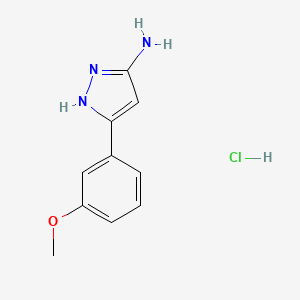![molecular formula C17H17FN2O B2572012 3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile CAS No. 1539224-83-3](/img/structure/B2572012.png)
3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile” is a chemical compound with the CAS Number: 2416234-65-4 . It has a molecular weight of 320.79 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17FN2O.ClH/c1-13-3-2-4-17 (7-13)21-6-5-20-12-15-8-14 (11-19)9-16 (18)10-15;/h2-4,7-10,20H,5-6,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.79 . Unfortunately, other physical and chemical properties are not available in the resources I found.Applications De Recherche Scientifique
Imaging Brain Receptors with PET
A study by Siméon et al. (2007) discussed the synthesis and labeling of a compound similar to "3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile" for positron emission tomography (PET) imaging. This compound showed high affinity and potential as a PET radioligand for imaging metabotropic glutamate subtype-5 receptors in the brain. The compound demonstrated stable behavior in plasma and human whole blood, suggesting its utility in human subjects for imaging brain receptors related to neurological conditions (Siméon et al., 2007).
Antitumor Properties
Another research explored the antitumor properties of a fluorinated benzothiazole analogue, revealing its potent and selective antitumor activities. This study highlights the importance of the aryl hydrocarbon receptor signaling pathway in inducing cytotoxicity by the compound in cancer cells, demonstrating a potential application in cancer treatment (Trapani et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-13-3-2-4-17(7-13)21-6-5-20-12-15-8-14(11-19)9-16(18)10-15/h2-4,7-10,20H,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJUFNDKYSKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNCC2=CC(=CC(=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571930.png)
![N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571931.png)
![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)




![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2571941.png)
![N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2571943.png)

![4-[(4-Iodoanilino)methylene]-2-pentenedinitrile](/img/structure/B2571948.png)
![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)
![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)